N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 760204-21-5
VCID: VC16151001
InChI: InChI=1S/C23H17Br2N3O2S/c1-14-12-16(25)8-11-19(14)26-21(29)13-31-23-27-20-5-3-2-4-18(20)22(30)28(23)17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,26,29)
SMILES:
Molecular Formula: C23H17Br2N3O2S
Molecular Weight: 559.3 g/mol

N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

CAS No.: 760204-21-5

Cat. No.: VC16151001

Molecular Formula: C23H17Br2N3O2S

Molecular Weight: 559.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide - 760204-21-5

Specification

CAS No. 760204-21-5
Molecular Formula C23H17Br2N3O2S
Molecular Weight 559.3 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H17Br2N3O2S/c1-14-12-16(25)8-11-19(14)26-21(29)13-31-23-27-20-5-3-2-4-18(20)22(30)28(23)17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,26,29)
Standard InChI Key QSIFXCGLWCHGDV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Introduction

The compound N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic molecule belonging to the class of quinazoline derivatives. Quinazoline-based compounds are widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural complexity of this compound, featuring bromophenyl and quinazoline moieties linked via a sulfanyl-acetamide group, suggests potential bioactivity and applications in medicinal chemistry.

Structural Features

The molecular structure of this compound is characterized by:

  • Bromophenyl Groups: Two bromophenyl rings are present, which enhance lipophilicity and may contribute to interactions with biological targets.

  • Quinazoline Core: The 3,4-dihydroquinazolinone moiety is known for its bioactive properties.

  • Sulfanyl Linkage: The sulfur atom in the acetamide linkage provides flexibility and may improve binding affinity to enzymes or receptors.

Table 1: Key Structural Parameters

FeatureDescription
Molecular FormulaC<sub>23</sub>H<sub>17</sub>Br<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular WeightApproximately 561.28 g/mol
Functional GroupsAmide, sulfanyl, bromophenyl
Predominant BondsC-N (amide), C-S (sulfanyl), aromatic C=C

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions combining:

  • Formation of Quinazoline Core: Starting from anthranilic acid derivatives or isatoic anhydride, cyclization with appropriate reagents yields the dihydroquinazolinone scaffold.

  • Bromination: Electrophilic bromination introduces bromine atoms into the phenyl rings.

  • Acetamide Coupling: The final step involves coupling the quinazoline derivative with a bromo-methylphenyl acetamide precursor via a sulfanyl linker.

Applications and Potential Bioactivity

This compound's structure suggests potential applications in drug discovery due to its functional groups and pharmacophore-like features.

Anticancer Activity

Quinazoline derivatives often exhibit anticancer properties by inhibiting tyrosine kinase enzymes or interacting with DNA. The presence of bromophenyl groups may enhance cytotoxicity against cancer cells.

Molecular Docking Studies

Computational docking studies could reveal interactions with biological targets such as kinases or G-protein coupled receptors (GPCRs), aiding in rational drug design.

Analytical Characterization

To confirm the identity and purity of the compound, various spectroscopic and analytical techniques are utilized:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR provide information on chemical shifts and functional group environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies characteristic vibrations for amide (C=OC=O) and sulfanyl (CSC-S) groups.

Table 2: Expected Spectral Data

TechniqueKey Observations
NMR (1H^1H)Signals for aromatic protons (7–8 ppm)
IR SpectroscopyPeaks at ~1650 cm1^{-1} (amide C=OC=O)
Mass SpectrometryPeak at ~561 m/z (molecular ion)

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